molecular formula C23H28N2O5S B2838529 N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1147705-24-5

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2838529
CAS No.: 1147705-24-5
M. Wt: 444.55
InChI Key: OKJFYBBQNDDWRC-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule research compound designed for investigative applications. This chemical features a distinctive molecular architecture combining a piperidine carboxamide core with phenoxypropanol and styrenesulfonyl functional groups, suggesting potential for targeted protein interaction studies. While specific biological data for this exact compound is limited in public databases, its structural profile indicates potential utility as a modulator for G Protein-Coupled Receptors (GPCRs) or related signaling pathways, given that similar sulfonamide and carboxamide derivatives are known to influence diverse receptor families . Researchers may employ this compound in exploratory studies of cell signaling mechanisms, receptor-ligand interactions, and pharmacological profiling. The compound's structural complexity, particularly the presence of both hydrogen bond donor/acceptor motifs and aromatic systems, suggests potential membrane permeability, making it suitable for cellular assay development. This product is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery programs. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before experimental use. For comprehensive receptor-ligand interaction data, public resources such as the PDSP Database and Guide to Pharmacology provide valuable reference information on related chemical entities .

Properties

IUPAC Name

N-(2-hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c26-21(18-30-22-9-5-2-6-10-22)17-24-23(27)20-11-14-25(15-12-20)31(28,29)16-13-19-7-3-1-4-8-19/h1-10,13,16,20-21,26H,11-12,14-15,17-18H2,(H,24,27)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJFYBBQNDDWRC-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(COC2=CC=CC=C2)O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NCC(COC2=CC=CC=C2)O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and phenylethenyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Phenylethenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of a phenyl halide with an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the sulfonylpiperidine carboxamide backbone but differ in substituents, leading to variations in properties. Below is a detailed comparison:

Substituent Analysis

Compound Name Key Substituent on Carboxamide Nitrogen Molecular Weight (Calculated) Hypothesized Solubility
N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide (Target) 2-Hydroxy-3-phenoxypropyl ~506.56 g/mol Moderate (polar OH, aromatic phenoxy)
N-(2-Ethoxyphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide 2-Ethoxyphenyl ~468.53 g/mol Low (hydrophobic ethoxy, aromatic)
N-[3-[(2S)-2-Methylpiperidin-1-yl]propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide 3-[(2S)-2-Methylpiperidin-1-yl]propyl ~529.72 g/mol Moderate (basic piperidine enhances water solubility)

Structural and Functional Implications

  • Hydrogen Bonding: The target compound’s 2-hydroxy group may enhance solubility and receptor binding compared to the ethoxyphenyl analog’s nonpolar substituent .
  • Aromatic Interactions: Both the phenoxy (target) and ethoxyphenyl () groups enable π-π stacking, but the phenoxy moiety’s ether oxygen adds polarity.
  • Conformational Rigidity : The (E)-2-phenylethenyl sulfonyl group, as seen in ’s pyrazoline derivative, likely enforces planarity, optimizing interactions with flat binding pockets .

Biological Activity

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, with CAS number 1147705-24-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H28N2O3S
Molecular Weight444.5 g/mol
DensityNot available
Boiling PointNot available

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process typically includes:

  • Formation of the sulfonamide : Reaction of piperidine derivatives with sulfonyl chlorides.
  • Substitution reactions : Introduction of the phenoxypropyl and phenylethenyl groups through nucleophilic substitution.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticonvulsant Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant activity. For instance, research on similar piperidine derivatives demonstrated strong efficacy in reducing seizure activity in rodent models, with effective doses (ED50) reported around 29 mg/kg .

The proposed mechanism involves modulation of ion channels, particularly sodium channels, which are critical in neuronal excitability. Docking simulations and patch-clamp studies suggest that these compounds can stabilize inactive states of sodium channels, thereby reducing excitability and preventing seizure propagation .

Case Studies

  • Study on Anticonvulsant Activity : A study evaluated the anticonvulsant properties of a related compound in a maximal electroshock seizure (MES) model. The results indicated that compounds with similar structures showed no signs of neurotoxicity while effectively preventing seizures at lower doses .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development as an anticonvulsant agent.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In vivo efficacy : Comprehensive studies in animal models to evaluate long-term effects and safety profiles.
  • Mechanistic studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical trials : If preclinical results are favorable, transitioning to human trials could establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with nuclear magnetic resonance (NMR) spectroscopy. For NMR, prioritize 1H^1H- and 13C^{13}C-NMR to resolve the phenoxypropyl, piperidine, and sulfonyl groups. Compare observed chemical shifts with PubChem-derived data (e.g., δH 7.2–7.4 ppm for aromatic protons) . Use 2D techniques (COSY, HSQC) to assign stereochemistry, particularly for the (E)-styrenyl sulfonyl moiety .

Q. How can the compound be synthesized with high purity?

  • Methodology : Employ a stepwise approach: (1) Synthesize the piperidine-4-carboxamide core via carbodiimide-mediated coupling. (2) Introduce the sulfonyl group using a palladium-catalyzed coupling for the (E)-styrenyl sulfonyl moiety. (3) Attach the 2-hydroxy-3-phenoxypropyl group via nucleophilic substitution. Monitor purity at each step using reverse-phase HPLC (C18 column, methanol/water gradient) .

Q. What chromatographic conditions are optimal for quantifying this compound in biological matrices?

  • Methodology : Use HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6). Set detection at 254 nm for sulfonyl group absorption. Validate the method for linearity (1–100 µg/mL) and recovery (>90%) using spiked plasma samples .

Advanced Research Questions

Q. How can synthesis yield be improved using flow chemistry principles?

  • Methodology : Optimize the sulfonation step via a continuous-flow reactor. Apply Design of Experiments (DoE) to variables like temperature (40–80°C), residence time (5–20 min), and reagent stoichiometry. Use response surface modeling to identify optimal conditions (e.g., 60°C, 12 min residence time) for >85% yield .

Q. What strategies resolve contradictions between in vitro and in vivo potency data?

  • Methodology : (1) Verify compound stability in physiological buffers (pH 7.4, 37°C) using LC-MS to detect degradation products. (2) Assess membrane permeability via Caco-2 cell monolayers. (3) Perform pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) to explain reduced in vivo efficacy .

Q. How can computational modeling predict target interactions for this compound?

  • Methodology : Dock the compound into homology models of potential targets (e.g., kinases, GPCRs) using Schrödinger Suite. Prioritize sulfonyl and carboxamide groups for hydrogen-bond interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM for high-affinity targets) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?

  • Methodology : Synthesize derivatives with modifications to the phenoxypropyl (e.g., halogen substitution) or styrenyl sulfonyl (e.g., cis/trans isomerism) groups. Test against a panel of enzymes (IC50_{50} assays) and cancer cell lines (MTT viability). Use cluster analysis to identify pharmacophore requirements .

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